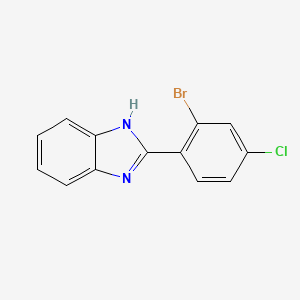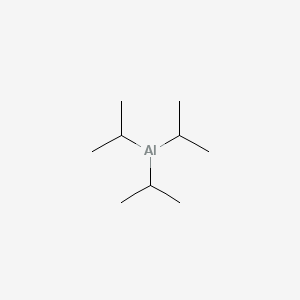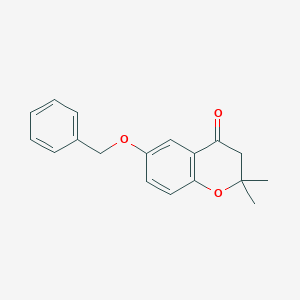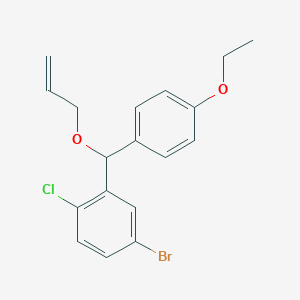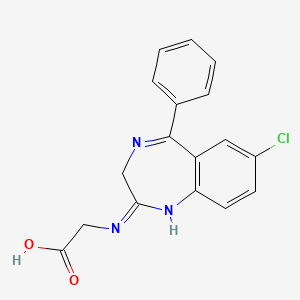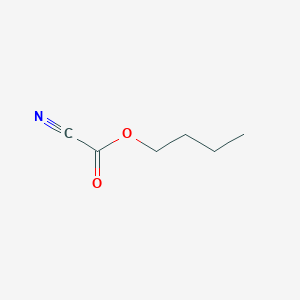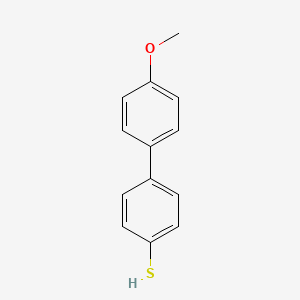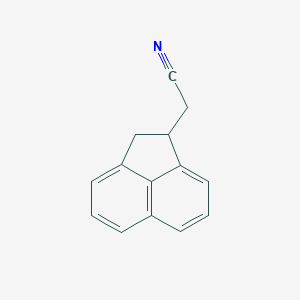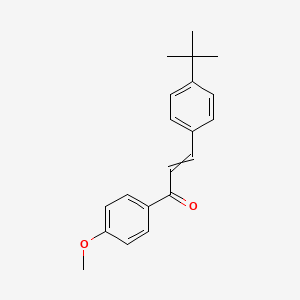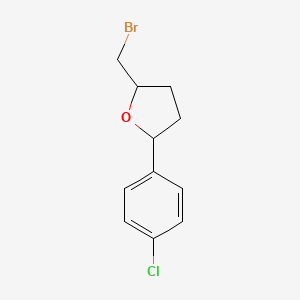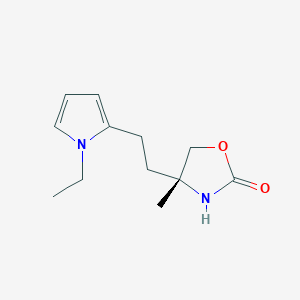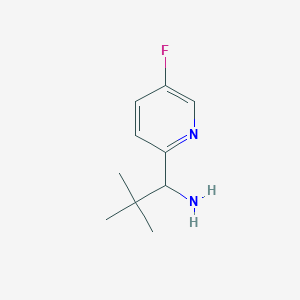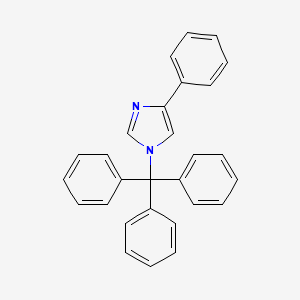
4-phenyl-1-(triphenylmethyl)-1H-imidazole
Vue d'ensemble
Description
4-phenyl-1-(triphenylmethyl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group at position 4 and a triphenylmethyl group at position 1. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 4-phenyl-1-(triphenylmethyl)-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the reaction of 4-phenyl-1H-imidazole with triphenylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole attacks the electrophilic carbon of the triphenylmethyl chloride, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-phenyl-1-(triphenylmethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydroimidazoles .
Applications De Recherche Scientifique
4-phenyl-1-(triphenylmethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-phenyl-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential enzymes .
Comparaison Avec Des Composés Similaires
4-phenyl-1-(triphenylmethyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
4-Bromo-1-triphenylmethyl-1H-imidazole: This compound has a bromine atom at position 4 instead of a phenyl group.
1-Triphenylmethylimidazole:
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: A more complex derivative used in advanced materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C28H22N2 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
4-phenyl-1-tritylimidazole |
InChI |
InChI=1S/C28H22N2/c1-5-13-23(14-6-1)27-21-30(22-29-27)28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
Clé InChI |
QKXNUPIXWIZCKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
